Pinane thromboxane A2
Overview
Description
Pinane Thromboxane A2 is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. It is known for its selective inhibition of coronary artery constriction, platelet aggregation, and thromboxane formation . This compound has been synthesized and tested for biological activity in systems responsive to thromboxane A2, stable prostaglandin endoperoxide analogs, and prostacyclin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinane Thromboxane A2 can be synthesized from nopol and via conjugate addition of the cuprate to myrtenal . The synthesis involves several steps, including the formation of intermediates and the final product through specific reaction conditions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The process may include purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Pinane Thromboxane A2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, altering the molecular structure by replacing certain groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Pinane Thromboxane A2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thromboxane analogs and their interactions with various reagents.
Industry: The compound’s stability and specific biochemical profile make it suitable for use in various industrial applications, including the development of pharmaceuticals and biochemical assays.
Mechanism of Action
Pinane Thromboxane A2 exerts its effects by antagonizing the vasoconstriction and platelet aggregation induced by thromboxane A2 . It specifically inhibits thromboxane synthetase, preventing the formation of thromboxane A2 from prostaglandin endoperoxide . This inhibition leads to reduced platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions involving excessive clot formation and vascular constriction.
Comparison with Similar Compounds
Thromboxane A2: A highly unstable compound produced by activated platelets during hemostasis.
Prostaglandin Endoperoxide: An intermediate in the biosynthesis of thromboxane A2 and other prostaglandins.
Prostacyclin: A compound with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.
Uniqueness of Pinane Thromboxane A2: this compound is unique due to its chemical stability and selective inhibition of thromboxane synthetase without affecting prostacyclin synthetase . This selective inhibition makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other thromboxane analogs and related compounds.
Properties
IUPAC Name |
7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392309 | |
Record name | Pinane thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71111-01-8 | |
Record name | Pinane thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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